N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine, with the molecular formula C16H19NO2, is a chemical compound that finds its primary application in the field of proteomics and various scientific research areas. This compound is notable for its unique structural features, which include a furan ring and a methoxy-substituted phenyl group, contributing to its diverse chemical properties and potential applications in medicinal chemistry and biochemistry.
The compound is synthesized through specific organic reactions involving furan derivatives and substituted phenyl compounds. It has been cataloged in various chemical databases and is available for purchase from chemical suppliers for research purposes.
N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine is classified as an organic amine due to the presence of the amine functional group. It is also categorized under heterocyclic compounds because of the furan ring in its structure.
The synthesis of N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine typically involves several steps, including:
The synthesis may employ various solvents (e.g., methanol) and bases (e.g., caesium carbonate) to optimize yields. Conditions such as temperature control (often around 100 °C) and inert atmospheres (like argon) are crucial for preventing unwanted side reactions .
The molecular structure of N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine can be represented by its IUPAC name and structural formulas:
Property | Value |
---|---|
Molecular Formula | C16H19NO2 |
Molecular Weight | 257.33 g/mol |
IUPAC Name | N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine |
InChI | InChI=1S/C16H19NO2/c1-4-6-15(17(2)16-7-5-12-19-16)13-8-10-14(18-3)11-9-13/h4-5,7-12,15H,1,6H2,2-3H3 |
N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine can participate in various chemical reactions typical of amines and alkenes:
The reactivity of this compound is influenced by the presence of both the furan ring and the methoxy group, which can stabilize or destabilize certain intermediates during reactions.
The mechanism of action for N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, potentially affecting cellular functions such as signaling pathways or metabolic processes.
While specific molecular targets may vary based on experimental conditions, research indicates that compounds similar to this one often influence neurotransmitter systems or exhibit anti-inflammatory properties .
The physical properties of N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine include:
Key chemical properties include:
Relevant analyses such as NMR (nuclear magnetic resonance) spectroscopy confirm the structure and purity of synthesized compounds .
N-[1-(4-methoxyphenyl)but-3-enyl]-N-methylfuran-2-amine has several applications in scientific research:
This compound's structural characteristics make it a valuable tool for researchers aiming to develop new drugs or understand complex biological systems .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1